RU-521

Overview

Description

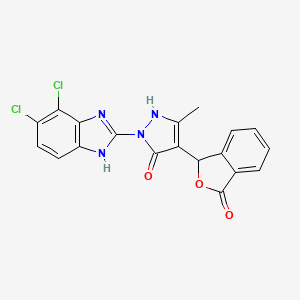

RU-521 (CAS: 2262452-06-0), also known as RU-320521, is a potent and selective cyclic GMP-AMP synthase (cGAS) inhibitor. Its chemical structure, 2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one, enables competitive binding to the cGAS catalytic pocket, preventing the cyclization of ATP and GTP into cGAMP, a critical second messenger in the cGAS-STING pathway .

Preparation Methods

Synthetic Pathways for RU-521

The synthesis of this compound proceeds through a series of intermediates, each requiring rigorous purification and characterization. Key steps include the preparation of halogenated aniline derivatives and their subsequent cyclization into benzimidazole and pyrazole moieties.

Synthesis of 2,3-Dichloro-6-nitroaniline

The first intermediate, 2,3-dichloro-6-nitroaniline, is synthesized via nitration and chlorination of aniline derivatives. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:

-

1H-NMR (d⁶-DMSO, 400 MHz): δ 8.10 (d, 1H, J = 12 Hz), 6.89 (d, 1H, J = 12 Hz) .

-

MS (ESI) : m/z 208.1 [M + H]⁺ (calculated for C₆H₄Cl₂N₂O₂: 207.1) .

This compound serves as a precursor for subsequent reduction and cyclization reactions.

Synthesis of 3,4-Dichlorobenzene-1,2-diamine

Reduction of 2,3-dichloro-6-nitroaniline yields 3,4-dichlorobenzene-1,2-diamine, a critical intermediate for benzimidazole formation:

-

1H-NMR (d⁶-DMSO, 400 MHz): δ 6.81 (d, 1H, J = 12 Hz), 6.58 (d, 1H, J = 12 Hz), 3.90 (br s, 2H), 3.42 (br s, 2H) .

-

MS (ESI) : m/z 178.3 [M + H]⁺ (calculated for C₆H₆Cl₂N₂: 177.3) .

Final Cyclization to this compound

The benzimidazole and pyrazole rings are assembled via cyclocondensation reactions. While detailed synthetic steps for the final product are proprietary, structural validation via high-performance liquid chromatography (HPLC) confirms ≥98% purity . The molecular formula (C₁₉H₁₂Cl₂N₄O₃) and mass (415.23 g/mol) align with theoretical values .

Preparation of Stock Solutions

This compound’s hydrophobicity necessitates dissolution in dimethyl sulfoxide (DMSO) for biological assays. Standard protocols recommend the following:

| Solubility Parameter | Value |

|---|---|

| Max Conc. in DMSO | 20.76 mg/mL |

| Corresponding mM | 50 |

Working Concentrations

For cell-based assays (e.g., RAW-Lucia™ ISG cells), prepare dilutions in endotoxin-free buffers:

| Target Concentration | Volume of Stock (2 mg/mL) | Final Volume |

|---|---|---|

| 500 nM | 2.41 μL | 1 mL |

| 10 μM | 48.2 μL | 1 mL |

In Vivo Administration Protocols

This compound has demonstrated efficacy in rodent models of sepsis and subarachnoid hemorrhage. Dose optimization studies highlight the following:

Dose-Dependent Effects in Rats

-

Effective Dose : 450 μg/kg (intranasal) improves neurological outcomes post-subarachnoid hemorrhage .

-

Vehicle : 1% DMSO in corn oil ensures solubility and bioavailability .

| Dose (μg/kg) | Brain Water Content Reduction | Blood-Brain Barrier Stabilization |

|---|---|---|

| 150 | Moderate | Partial |

| 450 | Significant | Full |

| 1350 | Comparable to 450 | Slight Toxicity |

Quality Control and Validation

Purity Assessment

-

HPLC/UHPLC : ≥95% purity, with tautomeric mixtures noted in batch-specific analyses .

-

Endotoxin Testing : Confirmed via HEK-Blue™ TLR2/TLR4 assays .

Functional Validation

-

cGAS Inhibition Assay : RAW-Lucia™ ISG cells transfected with dsDNA show dose-dependent suppression of Lucia luciferase activity (IC₅₀ = 0.11 μM for murine cGAS) .

-

Species Specificity : Higher potency against murine cGAS (IC₅₀ = 0.11 μM) vs. human cGAS (IC₅₀ = 2.94 μM) .

Challenges and Optimizations

Solubility Limitations

Despite DMSO’s utility, alternative solvents like aqueous cyclodextrin solutions are under investigation to reduce cytotoxicity .

Batch Variability

Storage conditions (-20°C in anhydrous DMSO) minimize hydrolysis of the isobenzofuranone ring .

Chemical Reactions Analysis

RU.521 primarily undergoes inhibition reactions with cGAS. It binds to the cGAS/dsDNA complex with a dissociation constant (Kd) of 36.2 nM . The compound inhibits cGAS-mediated signaling with an inhibitory concentration (IC50) of 700 nM . RU.521 does not undergo significant oxidation, reduction, or substitution reactions under normal conditions. The major product formed from its interaction with cGAS is the inhibition of cGAMP production, leading to reduced activation of the STING pathway and decreased production of type I interferons .

Scientific Research Applications

RU.521 has a wide range of scientific research applications, particularly in the fields of immunology, neurology, and inflammatory diseases. It has been used to study the role of cGAS in detecting cytosolic dsDNA and the subsequent activation of the STING pathway . In models of autoimmune diseases, such as Aicardi-Goutières syndrome, RU.521 has been shown to reduce the production of type I interferons and other pro-inflammatory cytokines . Additionally, RU.521 has been used to investigate the effects of cGAS inhibition on neuroinflammation and brain injury following subarachnoid hemorrhage . The compound has also been explored for its potential therapeutic applications in treating inflammatory bowel disease and other conditions characterized by excessive immune activation .

Mechanism of Action

RU.521 exerts its effects by selectively inhibiting cGAS, the primary sensor of cytosolic dsDNA . Upon binding to dsDNA, cGAS catalyzes the synthesis of cGAMP from adenosine triphosphate (ATP) and guanosine triphosphate (GTP) . cGAMP then binds to STING, leading to the activation of TANK binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), which ultimately results in the production of type I interferons and other pro-inflammatory cytokines . RU.521 inhibits this pathway by binding to the cGAS/dsDNA complex, preventing the synthesis of cGAMP and subsequent activation of the STING pathway .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Kd : 36.2 nM for cGAS/dsDNA complexes .

- IC₅₀ : 0.7 μM in cellular assays targeting cGAS-mediated interferon (IFN) upregulation .

- Selectivity : Demonstrates >40-fold selectivity over related enzymes (e.g., STING, TBK1) .

Structural and Functional Analogues Targeting cGAS

Table 1: Comparison of cGAS Inhibitors

Key Findings :

- This compound vs. G150/PF-06928215 : this compound exhibits lower absolute potency (36.2 nM vs. ≤5.8 nM) but superior selectivity for cGAS over other DNA sensors, making it preferable for in vivo applications where off-target effects are a concern .

- This compound vs. CU-76 : CU-76’s mechanism of inhibiting cGAS oligomerization is distinct from this compound’s substrate competition, but its cross-reactivity with STING limits therapeutic utility compared to this compound .

Inhibitors Targeting Downstream Pathways

Table 2: cGAS-STING Pathway Inhibitors

Functional Contrasts :

- This compound vs. H151 : While this compound blocks cGAS upstream, H151 inhibits STING downstream. Co-administration of both in paramyxovirus-infected cells reduced IFN production synergistically, suggesting complementary therapeutic roles .

- This compound vs. DQ : DQ eliminates senescent cells broadly, whereas this compound specifically prevents cGAS-driven senescence initiation, offering a lower-risk profile for long-term use in fibrosis and aging-related diseases .

Research Implications and Limitations

Biological Activity

RU-521 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key enzyme involved in the innate immune response to cytosolic DNA. This compound has garnered attention for its potential therapeutic applications in various conditions, particularly autoimmune diseases and neuroinflammatory disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and implications for future research.

This compound selectively inhibits cGAS by binding to its catalytic pocket, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. This inhibition disrupts the cGAS-STING signaling pathway, which is crucial for the activation of type I interferon responses. By modulating this pathway, this compound can reduce the expression of pro-inflammatory cytokines and improve outcomes in various disease models.

Key Research Findings

- Inhibition of Interferon Production :

-

Neuroprotective Effects :

- In a rat model of subarachnoid hemorrhage (SAH), this compound demonstrated protective effects against brain injury. It reduced brain water content and blood-brain barrier permeability while improving neurological deficits. The compound also shifted microglial polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory), indicating its potential as a therapeutic agent in neuroinflammatory disorders .

- Effects on Neutrophil Extracellular Traps (NETs) :

- Cognitive Function Improvement :

Comparative Potency

The potency of this compound varies between species, with reported IC50 values of approximately 0.11 μM for murine cGAS and 2.94 μM for human cGAS, indicating a stronger inhibitory effect on mouse cGAS compared to human cGAS . This difference underscores the importance of considering species-specific responses when evaluating therapeutic applications.

Data Summary

Case Study 1: Neuroinflammation Post-SAH

In a controlled study involving rats subjected to SAH, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, alongside an increase in IL-10 levels. These findings suggest that this compound effectively modulates inflammatory responses and improves outcomes following cerebral injuries .

Case Study 2: Autoimmune Response Modulation

Research conducted on primary macrophages derived from autoimmune mouse models demonstrated that this compound effectively suppressed DNA-mediated interferon activation. This study highlights its potential as a therapeutic agent for managing autoimmune diseases where cGAS is aberrantly activated .

Properties

IUPAC Name |

2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWZUQAOMURCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.